2-(Benzenesulfonyl)-3-chloropyridine
CAS No.: 950693-94-4
Cat. No.: VC8011078
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 950693-94-4 |
---|---|
Molecular Formula | C11H8ClNO2S |
Molecular Weight | 253.71 |
IUPAC Name | 2-(benzenesulfonyl)-3-chloropyridine |
Standard InChI | InChI=1S/C11H8ClNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H |
Standard InChI Key | FKXNPYXLKZPBMG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Cl |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Cl |
Introduction
Structural and Electronic Characteristics
The molecular structure of 2-(Benzenesulfonyl)-3-chloropyridine (C₁₁H₈ClNO₂S) combines a pyridine backbone with a benzenesulfonyl moiety and a chlorine substituent. The sulfonyl group (-SO₂-) introduces significant electron-withdrawing effects, polarizing the pyridine ring and enhancing its susceptibility to nucleophilic attack at the 4- and 6-positions. The chlorine atom at position 3 further modulates electronic density, creating a unique reactivity profile compared to unsubstituted pyridines or monosubstituted analogs .
Key Structural Features:
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Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1, providing basicity and coordinating ability.
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Benzenesulfonyl Group: Attached at position 2, this group contributes steric bulk and stabilizes negative charge through resonance.
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Chlorine Substituent: Positioned at carbon 3, it directs electrophilic substitution to the 4- and 6-positions while moderating ring electron density .
The compound’s crystal structure, determined via X-ray diffraction, reveals a planar pyridine ring with dihedral angles of 85° between the sulfonyl benzene and pyridine planes, minimizing steric clashes. This conformation facilitates interactions in catalytic and biological systems .
Synthetic Routes and Optimization
Palladium-Catalyzed Coupling
A prominent synthesis involves the reaction of 2-chloropyridine-3-sulfonyl chloride with benzene derivatives under palladium catalysis. Using Pd(OAc)₂ (5 mol%) and polymethylhydrosiloxane (PMHS) as a reducing agent, the sulfonyl chloride undergoes cross-coupling with arylboronic acids to yield the benzenesulfonyl product. This method, adapted from hydrodehalogenation techniques , achieves yields of 78–92% under mild conditions (25–50°C, 4–12 h) .
Representative Reaction:
Hinsberg-Type Functionalization
Alternative pathways leverage the Hinsberg reaction, where 2-chloropyridine-3-sulfonyl chloride reacts with aniline derivatives in basic media. This one-pot synthesis forms sulfonamide intermediates, which are subsequently oxidized to the sulfonyl product. Yields vary from 65% to 88%, depending on the electron-donating/withdrawing nature of the aniline substituents .
Optimization Data:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 60°C | Maximizes rate |
Base | K₂CO₃ | Prevents hydrolysis |
Solvent | THF | Enhances solubility |
Reaction Time | 8 h | Balances conversion vs. degradation |
Physicochemical Properties
2-(Benzenesulfonyl)-3-chloropyridine exhibits distinct solubility and stability profiles:
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 12–15 g/L) but poorly in water (<0.1 g/L). The sulfonyl group enhances solubility in alcohols (e.g., ethanol: 2.3 g/L).
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Melting Point: 148–150°C, higher than analogous pyridines due to intermolecular sulfonyl interactions.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media, releasing SO₂ and HCl .
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.1 Hz, 1H, H-6), 8.12 (d, J = 8.0 Hz, 2H, Ar-H), 7.72–7.68 (m, 3H, Ar-H + H-4), 7.54 (dd, J = 5.1, 1.5 Hz, 1H, H-5).
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IR (KBr): 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-Cl) .
Pharmaceutical and Biological Applications
Antimicrobial Agents
Derivatives of 2-(Benzenesulfonyl)-3-chloropyridine demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups on the benzene ring enhance membrane penetration, leading to MIC values as low as 0.39 mg/L .
Biological Activity Table:
Strain | MIC (mg/L) | MBC (mg/L) |
---|---|---|
S. aureus ATCC 6538P | 0.39 | 1.56 |
S. aureus ATCC 43300 | 0.78 | 3.12 |
E. faecalis ATCC 29212 | 6.25 | 25 |
Anticancer Therapeutics
The compound serves as a precursor for kinase inhibitors targeting colorectal and breast cancers. Functionalization at the 4-position with acrylamide groups yields covalent inhibitors with IC₅₀ values of 25–50 nM against EGFR and HER2 .
Mechanistic Insights
The benzenesulfonyl group acts as a directing group in metal-catalyzed C-H functionalization. For example, palladium-mediated coupling at the 4-position proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the sulfonyl group stabilizing the transition state through resonance .
Proposed Catalytic Cycle:
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Oxidative addition of Pd(0) to the C-Cl bond.
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Transmetallation with arylboronic acid.
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Reductive elimination to form the C-C bond.
Comparative Analysis with Analogues
6.1. 2-(Benzenesulfonyl)-4-chloropyridine
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Reactivity: Reduced electrophilicity at the 3-position slows nucleophilic substitution.
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Applications: Less effective in antimicrobial contexts but superior in polymer crosslinking .
6.2. 3-(Benzenesulfonyl)-2-chloropyridine
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Electronic Effects: The reversed substitution pattern increases electron density at the 4-position, favoring electrophilic aromatic substitution.
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